![molecular formula C20H16N4O4 B2823321 Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-99-8](/img/structure/B2823321.png)
Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
The compound is a derivative of Ethyl 5-phenylisoxazole-3-carboxylate , which is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined by its empirical formula and molecular weight. For Ethyl 5-phenylisoxazole-3-carboxylate, the empirical formula is C12H11NO3 and the molecular weight is 217.22 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. For similar compounds, reactions with hydrazine hydrate have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For Ethyl 5-phenylisoxazole-3-carboxylate, it is a solid compound .Scientific Research Applications
Synthesis and Characterization
Research on similar compounds to Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate focuses on their synthesis, structural analysis, and potential applications. For instance, studies have described the synthesis and characterization of pyrazole derivatives through various chemical reactions, highlighting their structural properties using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These compounds are of interest due to their potential in materials science and as pharmacophores in drug design due to their diverse biological activities (S. Viveka et al., 2016; I. Nassar et al., 2015).
Antitumor Applications
A novel synthesis method outlined for ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate led to the creation of various derivatives showing significant effects against mouse tumor model cancer cell lines. This suggests the potential of related compounds in antitumor applications, underscoring the importance of structural modification in enhancing biological activity (I. Nassar et al., 2015).
Cytotoxicity and Biological Activities
Further research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores their cytotoxic effects against cancer cells. Synthesis of these compounds and their in vitro testing against Ehrlich Ascites Carcinoma (EAC) cells provide insights into their potential as anticancer agents, highlighting the significance of pyrazole-based compounds in therapeutic applications (Ashraf S. Hassan et al., 2014).
Enzymatic Activity Modulation
Compounds related to Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate have been studied for their ability to modulate enzymatic activity. For instance, new pyrazolopyrimidinyl keto-esters were synthesized and tested for their effect on cellobiase reactivity, demonstrating the potential application of these compounds in biocatalysis and enzyme modulation (Mohamed Abd et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-2-27-20(26)15-12-21-24-9-8-14(10-17(15)24)22-19(25)16-11-18(28-23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYFIVKEXVDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate |
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